molecular formula C9H7BrN2O B1525801 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 866545-96-2

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No. B1525801
CAS RN: 866545-96-2
M. Wt: 239.07 g/mol
InChI Key: AYSQNMFURHMHBB-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has a molecular formula of C7H5BrN2 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, has been reported in the literature . These compounds were designed and synthesized as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be analyzed using various computational methods, such as DFT/B3LYP/6-311+G . This involves frequency calculation and geometric optimization of all possible conformations .


Chemical Reactions Analysis

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, inhibiting their activity and potentially leading to therapeutic effects in cancer treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone include a boiling point of 382.4±37.0 °C and a density of 1.149±0.06 g/cm3 . It also has an acidity coefficient (pKa) of 3.69±0.20 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Jin (2015) details the synthesis of a related compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using 2,5-dibromo-pyridine. This process involves magnesium halide exchange and nucleophilic substitution, indicating a potential method for synthesizing similar compounds (Zeng-sun Jin, 2015).

  • Formation of Pyridylcarbene : Research by Abarca et al. (2006) on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposition under pressure suggests a pathway for the formation of pyridylcarbene intermediates, which may be relevant to understanding reactions involving bromopyridine derivatives (B. Abarca, R. Ballesteros, F. Blanco, 2006).

Applications in Material Science

  • Hydrogen-Bonding Patterns : Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, including compounds similar to 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. They found bifurcated intra- and intermolecular hydrogen bonding, which could be significant for materials science applications (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).

Mechanism of Action

Target of Action

The primary target of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .

Biochemical Pathways

The interaction of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone with FGFRs affects the downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These molecular and cellular effects contribute to its potential as a therapeutic agent in cancer treatment .

Future Directions

The future directions for the research and development of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and its derivatives could involve further optimization of these compounds for increased potency against FGFRs . This could lead to the development of new therapeutic agents for the treatment of various types of cancers .

properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSQNMFURHMHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732682
Record name 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

CAS RN

866545-96-2
Record name 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of aluminum chloride (6.77 g, 50.75 mmol) suspended in anhydrous CH2Cl2 (100 mL) under N2 was added 5-bromo-1H-pyrrolo[2,3-b]pyridine (2.00 g, 10.15 mmol). The reaction solution was stirred for 1 hour at ambient temperature whereupon acetyl chloride (3.61 mL, 50.75 mmol) was added dropwise and the resulting solution was stirred for 5 more hours. The reaction was cooled to 0° C. in an ice bath and quenched carefully by addition of MeOH until the solution became clear. The reaction was concentrated under vacuum. H2O was added and 1 N NaOH was added dropwise until the pH=4. The product was extracted into ethyl acetate and the organic layer was washed with a saturated solution of sodium potassium tartrate to remove any remaining aluminum salts. The organic layer was dried over Na2SO4 and concentrated under vacuum. The material was redissolved in ethyl, acetate and filtered through a bed of silica gel. The filtrate was concentrated to afford the title compound as an orange solid (2.25 g, 93% yield). 1H NMR (500 MHz, d6-DMSO) δ 12.70 (br s, 1H), 8.56 (d, J=2.5 Hz, 1H), 8.55 (s, 1H), 8.40 (d, J=2.5 Hz, 1H), 2.46 (s, 3H). MS: m/z 238.9/240.9 (M+H+).
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.61 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine (5 g, 25.2 mmol) was added to aluminum chloride (16.8 g, 126.2 mmol) in dichloromethane (200 ml) under nitrogen. The mixture was allowed to stir at room temperature for 1 hour. Acetyl chloride (9 ml, 126.2 mmol) in dichloromethane was added drop wise and the reaction was allowed to proceed at room temperature overnight. Next day the reaction was cooled to 0° C. and quenched with methanol (˜500 ml) until the reaction turned clear. The reaction was concentrated under vacuum and resuspended in water (300 ml). The pH was adjusted to 4 with 7N sodium hydroxide solution and then extracted with ethyl acetate (300 ml×3). The combined organic layers were extracted with saturated sodium potassium tartrate and brine and dried with Na2SO4. Silica chromatography of the crude using a gradient of ethyl acetate and hexane afforded 1-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-yl)-ethanone (5.2 g, 87% yield). 1H NMR (500 MHz, DMSO-d6) δ 2.48 (s, 3H), 8.41 (s, 1H), 8.57 (s, 1H), 8.58 (s, 1H). MS: m/z 241.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Aluminum trichloride (846 mg) was added to a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (250 mg) in dichloromethane (5 ml) at room temperature over 10 minutes. Subsequently, acetyl chloride (135 μl) was added and the mixture was stirred at room temperature for 5 hours. The reaction solution was poured into ice-cold water and separated by adding dichloromethane. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with methanol-chloroform) to give the title compound (186 mg).
Quantity
846 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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